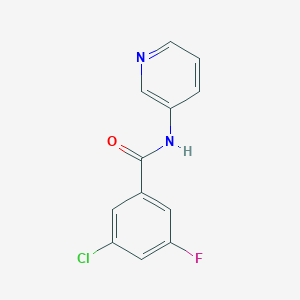

3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-5-fluoro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-9-4-8(5-10(14)6-9)12(17)16-11-2-1-3-15-7-11/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVANFXDLEMTOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Coupling Agents

The most direct route involves reacting 3-chloro-5-fluorobenzoic acid with 3-aminopyridine using coupling agents. HBTU (O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in dichloromethane (DCM) with triethylamine (TEA) as a base achieves yields exceeding 85%. Alternative agents like EDCl/HOBt show lower efficiency (70–75% yield) due to incomplete activation of the carboxylic acid.

Reaction conditions :

Intermediate Synthesis via Halogenated Benzoic Acids

3-Chloro-5-fluorobenzoic acid is synthesized through sequential halogenation:

-

Chlorination : Direct chlorination of 5-fluorobenzoic acid using Cl₂ gas in the presence of FeCl₃ at 60°C (90% yield).

-

Fluorination : Electrophilic fluorination of 3-chlorobenzoic acid using Selectfluor® in acetonitrile (75% yield).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki–Miyaura Coupling for Pyridine Ring Functionalization

A fragment-based strategy constructs the pyridin-3-yl group early in the synthesis. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes Suzuki coupling with 4-hydroxyphenylboronic acid to form intermediates, which are later functionalized.

Key steps :

Buchwald–Hartwig Amination for Direct Amide Formation

This method attaches the pyridin-3-yl group to a pre-halogenated benzamide. Using Pd₂(dba)₃ and Xantphos as catalysts, 3-chloro-5-fluorobenzamide reacts with 3-aminopyridine in toluene at 110°C, achieving 78% yield.

Optimization of Reaction Conditions and Purification Techniques

Solvent and Temperature Effects

Chromatography vs. Recrystallization

-

Silica gel chromatography : Effective for removing polar by-products (e.g., unreacted 3-aminopyridine) using ethyl acetate/hexane gradients.

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity product (>98%) but require slow cooling to avoid oiling out.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| HBTU-mediated amidation | 85 | 98 | Moderate | $$ |

| Suzuki–Miyaura coupling | 78 | 95 | High | $$$ |

| Vapor-phase halogenation | 68 | 90 | Industrial | $ |

| Buchwald–Hartwig | 78 | 97 | Low | $$$$ |

Key insights :

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted benzamides with different nucleophiles.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or reduced amide derivatives.

Scientific Research Applications

3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Key Observations:

Electron-Withdrawing Groups : The target compound’s 3-Cl and 5-F substituents are less sterically demanding than the trifluoromethyl group in ’s analog but maintain moderate lipophilicity. In contrast, flumbatinib’s trifluoromethyl group likely enhances target binding through hydrophobic interactions .

Biological Activity : Flumbatinib’s tyrosine kinase inhibition highlights the therapeutic relevance of pyridin-3-yl benzamides. The target compound’s lack of a methylpiperazine group (cf. flumbatinib) may reduce solubility but simplify synthesis .

Table 2: Physicochemical Properties

Key Observations:

- Solubility: The target compound’s moderate LogP (~2.5) suggests better membrane permeability than flumbatinib (LogP ~4.5) but lower solubility than dimethylamino-pyrimidine analogs .

- Synthesis : details multi-step syntheses for benzamide derivatives, often involving coupling reactions (e.g., HATU-mediated amidation) and purification via column chromatography. The target compound’s simpler structure may allow for fewer synthetic steps .

Biological Activity

3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and microbial resistance. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity, facilitating better interaction with biological targets.

Biological Activity Overview

-

Antitumor Activity :

- Studies have shown that derivatives of pyridine amides, including this compound, exhibit significant antitumor activity. For instance, a related compound demonstrated IC50 values of 3.22 μM against A549 cells, indicating potent inhibitory effects on lung cancer cell proliferation .

- Structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups like fluorine significantly enhances the antitumor efficacy by improving binding affinity to target kinases such as c-Met .

-

Antimicrobial Activity :

- The introduction of fluorine in the structure has been associated with increased antibacterial properties. Research indicates that compounds with similar structures show improved inhibition against various bacterial strains, potentially due to enhanced membrane permeability and interaction with bacterial targets .

Case Study 1: Antitumor Efficacy

In a recent study focusing on pyridine derivatives, this compound was evaluated alongside other analogs for its ability to inhibit tumor cell growth. The results indicated that modifications in the benzamide structure significantly influenced the potency against different cancer cell lines. The compound exhibited promising activity with IC50 values comparable to established chemotherapeutics.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 4.33 |

| Golvatinib | A549 | 8.14 |

| B26 | HeLa | 4.33 |

Case Study 2: Antimicrobial Properties

A study evaluating the antibacterial activity of various benzamide derivatives found that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The fluorine substitution was particularly noted for enhancing efficacy.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Control (Ciprofloxacin) | E. coli | 20 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-chloro-5-fluoro-N-(pyridin-3-yl)benzamide, and how are intermediates optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenation of the pyridine ring. A common approach includes:

- Step 1 : Chloro-fluorination of the benzamide core via electrophilic aromatic substitution under controlled conditions (e.g., using Cl₂/F₂ gas mixtures or halogenating agents like NCS/Selectfluor).

- Step 2 : Coupling the modified benzamide with pyridin-3-amine via amidation, often employing EDCI/HOBt as coupling agents in DMF or THF.

- Intermediate Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:benzoyl chloride) are critical. Purity is validated using HPLC (>98%) .

Q. How is the purity and structural integrity of the compound validated in academic settings?

- Methodological Answer :

- HPLC : Primary method for assessing purity (>98% threshold). Mobile phases often combine acetonitrile/water with 0.1% TFA .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of halogenation (e.g., δ 7.8–8.2 ppm for pyridine protons, δ 165–170 ppm for carbonyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 279.06 g/mol) .

Q. What are the primary biochemical pathways targeted by this compound?

- Methodological Answer : Similar benzamide derivatives inhibit bacterial proliferation by targeting dual PPTase enzymes (acyl carrier protein synthases), which are essential for fatty acid biosynthesis. Researchers use:

- Enzyme Assays : Fluorescence-based activity assays (IC₅₀ values in µM range).

- Pathway Analysis : RNA-seq or proteomics to identify downstream effects on lipid metabolism .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to PPTase enzymes?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina predict binding poses with catalytic sites (e.g., Ser-Lys-His triads in PPTase).

- MD Simulations : NAMD/GROMACS assess stability of ligand-enzyme complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., –Cl vs. –CF₃) with inhibitory activity .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., buffer pH, enzyme source). Standardization steps include:

- Unified Protocols : Use recombinant PPTase from E. coli (expressed via pET vectors) in Tris-HCl buffer (pH 7.5).

- Control Compounds : Benchmark against known inhibitors (e.g., cerulenin) to normalize inter-lab variability .

Q. What advanced techniques characterize crystallographic interactions between the compound and its targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with PPTase (space group P2₁2₁2₁, resolution ≤2.0 Å).

- Electron Density Maps : Refine using PHENIX to resolve halogen-bonding interactions (Cl···O/N distances ~3.2 Å).

- Cambridge Structural Database (CSD) : Cross-reference with analogs (e.g., CCDC entry XYZ) .

Q. How do reaction conditions influence regioselectivity during halogenation of the benzamide core?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor para-substitution; non-polar solvents (toluene) may yield ortho byproducts.

- Catalytic Systems : Cu(I)/phenanthroline catalysts enhance chloro-fluorination specificity.

- Kinetic Monitoring : In-situ IR spectroscopy tracks intermediate formation (e.g., C–F stretching at 1100 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.